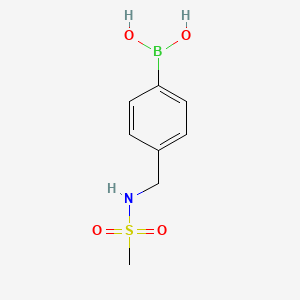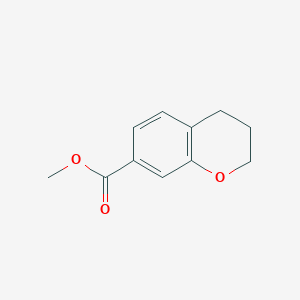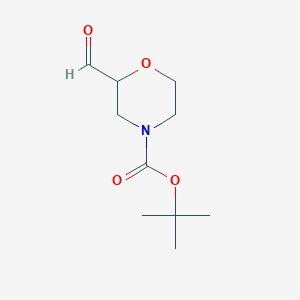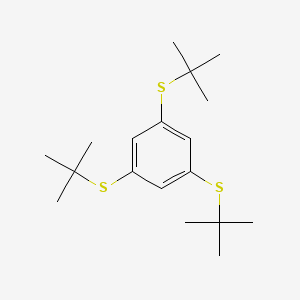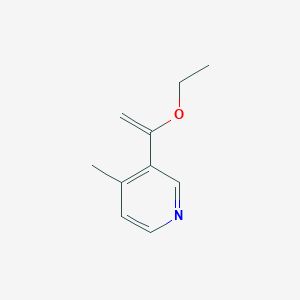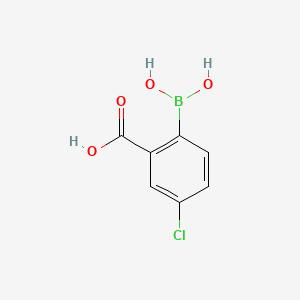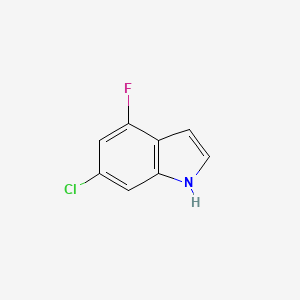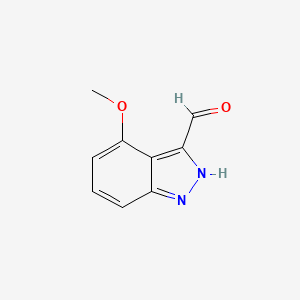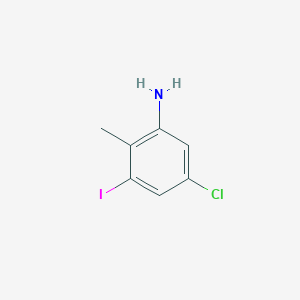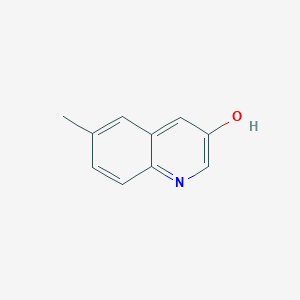
6-Methylquinolin-3-OL
概要
説明
6-Methylquinolin-3-OL , also known as p-Toluquinoline , is a heterocyclic aromatic compound. Its molecular formula is C10H9N . The structure of quinoline consists of a benzene ring fused with a pyridine moiety, resulting in a characteristic double-ring system .
Synthesis Analysis
- Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-ketoaldehyde, followed by cyclodehydration to yield quinoline .
Molecular Structure Analysis
The molecular structure of 6-Methylquinolin-3-OL comprises a quinoline ring with a methyl group at the 6-position. The presence of the hydroxyl group (–OH) at the 3-position contributes to its chemical properties .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Antileishmanial Activity
6-Methylquinolin-3-OL derivatives, specifically 8-aminoquinolines like WR6026, have shown notable antileishmanial activity. Clinical trials of WR6026 for treating visceral leishmaniasis (kala-azar) demonstrated significant clinical improvement and parasite reduction in patients, suggesting its potential as an effective treatment option for this parasitic disease (Sherwood et al., 1994).
Cardiotonic Effects
Research on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, closely related to 6-Methylquinolin-3-OL, indicates potential cardiotonic effects. These compounds, being selective phosphodiesterase (PDE3) inhibitors, have shown promise in improving cardiac contractility, which could be beneficial in treating congestive heart failure, albeit with attention to their proarrhythmic potential (Mansouri et al., 2008).
Cytotoxicity in Cancer Research
Derivatives of 6-Methylquinolin-3-OL have been studied for their cytotoxic effects against various cancer cell lines. For instance, quinoline-pyrimidine hybrid compounds synthesized from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one showed significant cytotoxic activity against human hepatocellular carcinoma and squamous cell carcinoma cells (Toan et al., 2020). Additionally, 2-(fluorophenyl)quinolin-4-one derivatives have been identified as potent antitumor agents, indicating the potential of 6-Methylquinolin-3-OL derivatives in cancer therapy (Chou et al., 2010).
Therapeutic Role in Malaria
8-Aminoquinolines, a category that includes derivatives of 6-Methylquinolin-3-OL, have played a significant role in the therapy of latent malaria. Their use in the clinical setting has brought forward revolutionary scientific discoveries and practices in combating endemic malaria (Baird, 2019).
Neuroprotective Activities
Studies on 4-methylquinolines, closely related to 6-Methylquinolin-3-OL, have identified their potential neural protective activities. Certain derivatives have shown significant protection in models of neurodeenerative diseases, such as Alzheimer's, by inhibiting enzymes like glycogen synthase kinase-3β (GSK-3β) (Lu et al., 2014).
Application in Drug Testing and Doping Control
Derivatives of 6-Methylquinolin-3-OL have been explored in the context of doping control, particularly in the detection of selective androgen receptor modulators. These studies provide critical insights for drug testing laboratories in identifying substances and metabolic products related to doping (Thevis et al., 2008).
Hepatic Metabolism and Carcinogenic Studies
Research on the hepatic metabolism of 6-Methylquinolin-3-OL and its isomers has shown differential metabolic pathways and the formation of various metabolites, such as alcohols and phenols. This has implications for understanding the carcinogenic potential of these compounds (Scharping et al., 1993).
Cardiovascular and Renal Applications
Isoquinolin-3-ol derivatives, similar to 6-Methylquinolin-3-OL, have been studied for their cardiovascular effects. Certain compounds in this category have shown potent inotropic and vasodilating effects, suggesting potential therapeutic benefits in cardiac emergencies (Kanojia et al., 1991). Moreover, some isoquinolin-3-ol derivatives have exhibited selective renal vasodilating properties, highlighting their potential in targeting specific vascular beds (Kanojia et al., 1989).
Diagnostic and Therapeutic Potential in Protein Misfolding Diseases
Compounds like (E)-6-Methyl-4'-amino-2-styrylquinoline have shown potential in diagnosing, delivering therapy, and monitoring response in protein misfolding diseases, such as Alzheimer's and prion diseases. These compounds possess fluorescent emission in the NIR region and interact with misfolded protein fibrils (Staderini et al., 2013).
Anti-Inflammatory Effects
Studies have explored the anti-inflammatory properties of benzodiazepine receptor ligands related to quinoline compounds. These investigations have revealed potential in vivo anti-inflammatory effects, contributing to the understanding of inflammatory responses and treatments (Torres et al., 1999).
特性
IUPAC Name |
6-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNXPXPWIJKKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622957 | |
| Record name | 6-Methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinolin-3-OL | |
CAS RN |
315228-46-7 | |
| Record name | 6-Methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

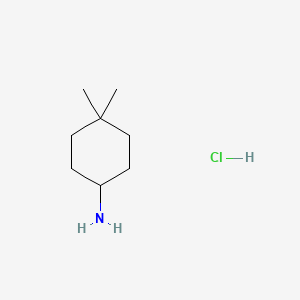
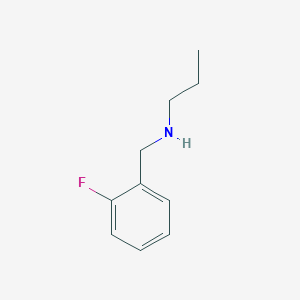
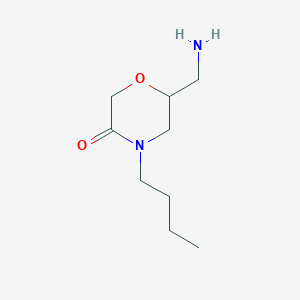
![3-[2-(Trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1592871.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1592872.png)
